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Dronedarone Impurity 1

Cat. No.: B601678
CAS No.: 141626-26-8
M. Wt: 422.57
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Description

Tandem Mass Spectrometry (MSⁿ) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MSⁿ) is a powerful technique used to establish the structure of impurities by analyzing their fragmentation patterns. While specific MS/MS data for Dronedarone (B1670951) Impurity 1 is not extensively published, a fragmentation pathway can be postulated based on its structure and established fragmentation mechanisms of related compounds like Dronedarone and its metabolites. nih.govnih.gov

Upon electrospray ionization in positive mode (ESI+), the impurity would likely form a protonated molecular ion [M+H]⁺. The subsequent fragmentation in an MS/MS experiment would involve the cleavage of the most labile bonds. Key fragmentation pathways would include the cleavage of the ether linkage and the carbonyl bond, as well as fragmentations within the benzofuran (B130515) ring system. Multi-stage mass spectrometry (MSⁿ) can be utilized to further fragment the primary ions, providing a detailed map of the molecule's structure.

Table 1: Postulated Mass Spectrometry Fragmentation Data for Dronedarone Impurity 1

m/z (mass/charge ratio) Proposed Fragment Ion Postulated Neutral Loss
354.13 [M+H]⁺ -
218.08 [C₁₃H₁₂O₃]⁺ C₄H₉NO₂
135.04 [C₈H₇O₂]⁺ C₁₁H₁₂NO₂

Note: The m/z values are calculated based on the chemical formula C₂₀H₁₉NO₄ and represent theoretical monoisotopic masses. Actual experimental data may vary slightly.

Evolution of Pharmaceutical Impurity Guidelines and Their Academic Impact

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its constituent groups. Studies on related synthetic intermediates of Dronedarone provide insight into the expected spectral data. wiley.comconicet.gov.ar

Key absorptions would include a strong peak for the carbonyl (C=O) stretching of the ketone, characteristic peaks for the nitro (NO₂) group, and bands related to the aromatic rings and the C-O-C stretching of the ether and benzofuran structures. wiley.com

Table 2: Infrared (IR) Spectroscopy Data for this compound

Functional Group Characteristic Absorption Band (cm⁻¹) Vibration Type
Aromatic C-H 3100 - 3000 Stretch
Aliphatic C-H 2960 - 2850 Stretch
Ketone C=O ~1640 Stretch
Aromatic C=C 1600 - 1450 Stretch
Nitro NO₂ ~1525 and ~1342 Asymmetric & Symmetric Stretch

Source: Data derived from spectroscopic analysis of structurally identical synthetic intermediates. wiley.com

Properties

CAS No.

141626-26-8

Molecular Formula

C26H34N2O3

Molecular Weight

422.57

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

Overview of Dronedarone As a Model Compound for Impurity Studies

Structural Class and Chemical Relevance in Pharmaceutical Chemistry

Dronedarone is a benzofuran (B130515) derivative and is structurally related to amiodarone (B1667116), another antiarrhythmic agent. drugs.comdrugbank.com However, key structural modifications were made to dronedarone to alter its pharmacokinetic and pharmacodynamic properties. drugs.comresearchgate.net Specifically, the iodine moieties present in amiodarone were removed to reduce the risk of certain side effects, and a methanesulfonyl group was added to decrease its lipophilicity and shorten its half-life. drugs.comresearchgate.net As a multi-channel blocker, dronedarone exerts its antiarrhythmic effects by inhibiting various ion channels in the heart. drugbank.comnih.gov Its chemical structure and mechanism of action make it a significant compound in medicinal chemistry for the management of cardiac arrhythmias. drugbank.comtga.gov.au

The Role of Impurity 1 in Dronedarone's Chemical Profile

During the synthesis and analysis of dronedarone, several process-related impurities have been identified. acs.orgacs.org One of these is Dronedarone Impurity 1.

Formation Pathways and Degradation Mechanisms of Dronedarone Impurity 1

Process-Related Formation During Dronedarone (B1670951) Synthesis

The presence of Dronedarone Impurity 1 in the final drug substance is a direct consequence of the manufacturing process. It is the immediate precursor to Dronedarone, requiring only a final sulfonylation step to yield the active molecule. acs.orgresearchgate.net

Identification of Precursor Materials Contributing to Impurity 1 Formation

The formation of Impurity 1 is the culmination of a multi-step synthesis. The key precursors that ultimately contribute to its structure can be traced back to the initial building blocks of the Dronedarone molecule. The synthesis generally involves the construction of a substituted benzofuran (B130515) core, which is then coupled with a side-chain-bearing benzoyl group.

Key precursors in a common synthetic pathway leading to Impurity 1 include:

2-n-butyl-5-nitrobenzofuran: This is a foundational intermediate for the benzofuran portion of the molecule. researchgate.netepo.org

4-methoxybenzoyl chloride: Used in the Friedel-Crafts acylation step to attach the benzoyl group. researchgate.netjst.go.jp

1-chloro-3-di-n-butylaminopropane: This reagent is used to introduce the dibutylaminopropoxy side chain via an ether linkage. researchgate.net

A pivotal intermediate formed from these precursors is (2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone . pharmaffiliates.com The final step in the formation of Impurity 1 is the reduction of the nitro group on this intermediate to an amine. researchgate.netacs.org

Mechanistic Postulation of Reaction Byproducts and Intermediates Leading to Impurity 1

The formation of Impurity 1 is not a side reaction, but rather the intended product of a penultimate synthetic step. It becomes an impurity when it is carried over into the final API. The primary mechanism for its formation is the reduction of its nitro-precursor.

The critical transformation that yields Impurity 1 is the reduction of the nitro group of (2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone.

Reaction: Catalytic hydrogenation is a common method for this reduction.

Conditions: The reaction often employs a catalyst such as platinum oxide (PtO2) or palladium on carbon (Pd/C) under a hydrogen atmosphere. acs.orglookchem.com The reduction of the nitro group proceeds to form the primary amine, which is Impurity 1. acs.org This intermediate is often not isolated but is carried forward in the same reaction vessel for the final mesylation step. acs.org

The key reagents and catalysts are instrumental in the planned synthesis of Impurity 1 as an intermediate.

Table 1: Reagents and Their Roles in the Formation of Impurity 1

Reagent/CatalystRole in Synthesis
(2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone The direct precursor (nitro-intermediate) to Impurity 1. pharmaffiliates.com
Hydrogen Gas (H₂) The reducing agent for the nitro-to-amine conversion.
Platinum Oxide (PtO₂) or Palladium on Carbon (Pd/C) Catalyst for the hydrogenation reaction. acs.orglookchem.com
Solvents (e.g., Ethanol) Provides the medium for the reduction reaction. jst.go.jp

The "generation" of Impurity 1 in the final product is therefore a failure of the subsequent reaction step to go to completion. If the final mesylation step is incomplete, the unreacted amine (Impurity 1) will persist. acs.org

Specific Reaction Steps and Conditions Inducing Impurity 1 Formation

Impact of Synthetic Route Design on Impurity 1 Profile

The choice of synthetic strategy significantly influences the potential concentration of Impurity 1. Routes that perform the final mesylation step in situ immediately following the nitro reduction may have a higher risk of carry-over if conditions are not optimized. acs.org

Some process optimizations focus on purifying the amine intermediate (Impurity 1) before the final step. This is often achieved by forming a salt, such as a dioxalate salt, which allows for isolation and purification. researchgate.netacs.org The purified salt is then hydrolyzed back to the free base (Impurity 1) before proceeding with the mesylation. This multi-step purification process is designed to minimize the amount of Impurity 1 in the final Dronedarone product. acs.orgacs.org

Alternative "nitro-free" pathways have been developed to avoid the reduction step altogether, thereby circumventing the formation of Impurity 1's direct nitro precursor. One such route involves the Friedel-Crafts acylation of N-(2-butylbenzofuran-5-yl)methanesulfonamide with 4-(3-dibutylaminopropoxy)benzoyl chloride, which builds the Dronedarone molecule without creating the 5-amino intermediate. google.com

Table 2: Comparison of Synthetic Approaches and Impact on Impurity 1

Synthetic Route FeatureImpact on Impurity 1 ProfileReference(s)
In-situ Mesylation after Nitro Reduction Higher potential for carry-over of Impurity 1 if the final step is incomplete. acs.org
Isolation via Salt Formation (e.g., Dioxalate) Allows for purification of the amine intermediate, reducing the final concentration of Impurity 1. acs.orgresearchgate.netacs.org
"Nitro-Free" Synthetic Pathways Avoids the formation of the amine intermediate (Impurity 1) altogether. google.com

Degradation Pathways of Dronedarone Leading to Impurity 1

While primarily a process-related impurity, there is a theoretical possibility for Dronedarone to degrade into Impurity 1. This would require the cleavage of the methanesulfonamide (B31651) group from the benzofuran ring.

Forced degradation studies on Dronedarone have been conducted under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress. oup.comscirp.org While degradation does occur, particularly under strong acidic and basic conditions, the primary degradation products reported are typically not Impurity 1. oup.com For instance, significant degradation in strong acid and base leads to the formation of other unknown impurities, but not the simple cleavage of the sulfonamide bond to yield the amine. oup.com Hydrolysis of the methanesulfonamide bond is a potential degradation pathway, but it does not appear to be a major route under tested stress conditions. veeprho.com

Therefore, based on available stability data, the presence of Impurity 1 in Dronedarone is overwhelmingly attributable to its formation during synthesis rather than as a degradant of the final drug molecule.

Forced Degradation Studies and Impurity 1 Generation

Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of a drug molecule. nih.gov Studies on dronedarone have subjected the drug to hydrolytic, oxidative, photolytic, and thermal stress conditions as per ICH guidelines to observe its degradation behavior. derpharmachemica.comscirp.orgnih.gov

The generation of impurities is highly dependent on the specific stress condition applied. While dronedarone degrades under multiple stress conditions, the formation of this compound is most prominently associated with specific hydrolytic pathways. nih.govresearchgate.net

Hydrolysis is a key degradation pathway for many pharmaceuticals, and dronedarone is susceptible to degradation under acidic, alkaline, and neutral conditions. japsonline.com However, the formation of this compound is specifically and significantly reported under alkaline hydrolysis. nih.govresearchgate.net

Acidic Degradation : Dronedarone shows significant degradation when subjected to acidic conditions. scirp.orgoup.com Studies using 0.1N HCl have confirmed this susceptibility. derpharmachemica.com However, the primary degradation product formed under acidic stress is typically not identified as Impurity 1. One study identified a major degradant at a relative retention time (RRT) of 0.93 resulting from acid hydrolysis. scirp.org Another reported a degradant with an RRT of 0.77. japsonline.com

Alkaline Degradation : This is the most significant pathway for the formation of this compound. researchgate.net Research has shown that the methanesulfonamide group on the dronedarone molecule is highly susceptible to alkali hydrolysis, which leads directly to the formation of this compound (also referred to as DND-1). researchgate.net The drug shows considerable degradation in the presence of 0.1N NaOH. derpharmachemica.comnih.gov

Neutral Degradation : Under neutral hydrolytic conditions (refluxing in water), dronedarone also degrades. scirp.orgjapsonline.com One of the major impurities formed during neutral hydrolysis has been reported, but it is not consistently identified as Impurity 1 across studies. japsonline.comscirp.org

Interactive Table 1: Summary of Dronedarone Hydrolytic Degradation

Stress Condition Reagent/Condition Degradation Observed Formation of Impurity 1 Reported
Acidic 0.1N HCl to 4N HCl Yes derpharmachemica.comoup.com Not a primary product scirp.org
Alkaline 0.1N NaOH to 5M NaOH Yes derpharmachemica.comnih.gov Yes, primary pathway researchgate.net
Neutral Water (Reflux) Yes scirp.orgjapsonline.com Not consistently reported

Oxidative degradation is a common pathway involving reactions like autoxidation or peroxide-mediated oxidation. nih.gov Forced degradation studies on dronedarone using hydrogen peroxide (H₂O₂) have shown that the drug is susceptible to oxidation. derpharmachemica.comscirp.orgscirp.org Significant degradation has been observed when the drug is treated with 3% to 30% H₂O₂. derpharmachemica.comresearchgate.net However, while major degradation products are formed, they are not identified as this compound. scirp.org One study reported a distinct degradation product at an RRT of 1.39 under peroxide stress. scirp.org Other research found dronedarone to be stable under certain oxidative conditions. nih.govoup.com Therefore, oxidation is not considered a primary pathway for the formation of Impurity 1.

Photostability testing exposes the drug substance to light to determine its potential for light-induced degradation. nih.gov Studies on dronedarone have yielded mixed results regarding its photostability. Some studies report that the drug is stable when exposed to UV and fluorescent light. oup.comresearchgate.net Conversely, other research indicates that degradation does occur, particularly under alkaline photolytic conditions. derpharmachemica.comnih.gov One study noted that while photodegradation occurred, it did not lead to the formation of Impurity 1. chemicalpapers.com

Thermal degradation studies assess the stability of a drug at elevated temperatures. Dronedarone has been found to be generally stable under thermal stress conditions. nih.govoup.com Studies exposing the drug to dry heat (e.g., 60°C to 105°C) showed no significant degradation. derpharmachemica.comresearchgate.netmdpi.com Consequently, thermal stress is not a pathway for the formation of this compound.

Photolytic Degradation Mechanisms

Identification of Specific Functional Groups Susceptible to Degradation

The molecular structure of dronedarone contains several functional groups, but one is particularly susceptible to the degradation that forms Impurity 1.

The key functional group responsible for the formation of this compound is the methanesulfonamide group (-NHSO₂CH₃). researchgate.netdrugbank.com This group undergoes hydrolysis, particularly in an alkaline environment, where the bond between the nitrogen atom and the sulfur atom is cleaved. researchgate.net This specific hydrolytic cleavage is the direct mechanism for the generation of this compound. researchgate.net Other functional groups in the dronedarone molecule, such as the ether linkages and the benzofuran ring system, are also sites for other degradation reactions under different stress conditions, but they are not directly involved in the formation of Impurity 1. veeprho.com

Kinetic Aspects of Impurity 1 Formation from Dronedarone Degradation

Kinetic studies help to understand the rate at which a drug degrades and can provide insights into its shelf-life and stability. Since this compound is primarily formed under hydrolytic conditions, kinetic studies have focused on these pathways.

Research into the degradation kinetics of dronedarone in alkaline conditions, the main pathway to Impurity 1, has shown that the degradation follows first-order kinetics . japsonline.comchemicalpapers.com This indicates that the rate of degradation is directly proportional to the concentration of dronedarone. japsonline.com The inclusion of dronedarone in cyclodextrin (B1172386) complexes has been shown to reduce the rate of this chemical degradation, suggesting a potential formulation strategy to enhance stability. chemicalpapers.com

Interactive Table 2: Kinetic Data for Dronedarone Degradation under Hydrolytic Stress

Kinetic Model Stress Condition Best Fit / Order of Reaction Reference
Zero-order, First-order, Second-order Alkaline (NaOH) First-order japsonline.comchemicalpapers.com
Zero-order, First-order, Second-order Acidic (HCl) First-order japsonline.com
Zero-order, First-order, Second-order Neutral (Water) First-order japsonline.com

Advanced Analytical Methodologies for Detection and Quantification of Dronedarone Impurity 1

Method Development and Validation Parameters

The validation of analytical methods is essential to ensure their reliability and is conducted in accordance with International Council for Harmonisation (ICH) guidelines. scirp.orgnih.gov

Specificity is the ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, and placebo ingredients. scirp.orgscirp.org In the context of Dronedarone (B1670951) Impurity 1, this is demonstrated by achieving good resolution between the impurity, the active pharmaceutical ingredient (dronedarone), and other potential process-related and degradation impurities. scirp.orgscirp.orgresearchgate.net

Forced degradation studies are performed to demonstrate the stability-indicating nature of the method. scirp.orgscirp.org These studies involve subjecting dronedarone to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. scirp.orgscirp.orgresearchgate.net The analytical method must be able to separate Impurity 1 from any degradants formed. A resolution of greater than 1.5 between adjacent peaks is generally considered acceptable. scirp.orgscirp.org In developed methods, the resolution between dronedarone and its various impurities, including Impurity 1, was found to be greater than 2.0. scirp.orgresearchgate.net Peak purity analysis using a PDA detector is also a key part of specificity, confirming that the analyte peak is spectrally homogeneous and not co-eluting with other substances. scirp.orgscirp.org

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal over a specified range. nih.govbiotech-asia.org For Dronedarone Impurity 1, the linearity is typically assessed by preparing a series of solutions at different concentrations. scirp.orgscirp.org The range for related substance methods generally spans from the limit of quantification (LOQ) to approximately 150% or 200% of the specified limit for the impurity. researchgate.netscirp.org

A linear relationship is established by plotting the peak area of Impurity 1 against its concentration and is confirmed by a high correlation coefficient (r²), typically greater than 0.99. scirp.orgnih.govresearchgate.net

Table 1: Linearity Data for this compound

Parameter Reported Value Source
Concentration Range LOQ to 0.3% scirp.org
Correlation Coefficient (r) > 0.99 scirp.org

This table is interactive. Click on the headers to sort.

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be detected but not necessarily quantified, while the Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. nih.govresearchgate.net These are crucial parameters for impurity analysis, as they define the sensitivity of the method. nih.gov

LOD and LOQ are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve. researchgate.net For this compound, specific values have been established in validated methods.

Table 2: LOD and LOQ Data for this compound

Parameter Reported Value (as % of analyte concentration) Source
LOD Not explicitly stated for Impurity 1

This table is interactive. Click on the headers to sort.

While one study did not provide the exact LOD and LOQ values for Impurity 1, it did confirm that the precision at the LOQ concentration for all impurities, including Impurity 1, was below 2.2% RSD. scirp.org

Precision refers to the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample, expressed as the relative standard deviation (%RSD). saspublishers.comjapsonline.com Accuracy is the closeness of the test results to the true value, often determined by recovery studies. saspublishers.comjapsonline.com

For this compound, precision is evaluated at different levels: repeatability (intra-day precision), intermediate precision (inter-day precision, different analysts, or equipment), and reproducibility. researchgate.netjapsonline.com In a validated method, the %RSD for the area of Impurity 1 in a precision study was found to be within 1.0%. scirp.org

Accuracy is assessed by spiking a sample with a known amount of Impurity 1 at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). saspublishers.com The percentage recovery of the impurity is then calculated. For dronedarone impurities, recovery values typically range from 95.9% to 102.1% in the drug substance and 96.3% to 102.5% in the drug product. scirp.org

Table 3: Precision and Accuracy Data for Dronedarone Impurities

Parameter Reported Value Source
Precision (%RSD) < 1.0% for Impurity 1 scirp.org
Accuracy (% Recovery) 95.9% to 102.1% (Drug Substance) scirp.org

This table is interactive. Click on the headers to sort.

Robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal use. scirp.orgjapsonline.com For the analysis of this compound, robustness is tested by intentionally altering parameters such as the flow rate of the mobile phase (e.g., by ±0.1 mL/min), column temperature (e.g., by ±5°C), and pH of the mobile phase buffer (e.g., by ±0.1 units). scirp.org The method is considered robust if the resolution between the impurities and the main peak remains acceptable (e.g., >1.5) under these varied conditions. scirp.orgscirp.org

System suitability testing is an integral part of the analytical method and is performed before each analysis to ensure the chromatographic system is performing adequately. japsonline.com Parameters such as theoretical plates, tailing factor, and resolution between critical peak pairs are monitored. scirp.orgscirp.org For instance, the resolution between Impurity 7 and Impurity 8 was monitored and found to be greater than 1.5, while for other impurities, it was greater than 2.0, demonstrating the suitability of the system. scirp.org

Table of Compound Names

NameChemical Name
DronedaroneN-(2-butyl-3-{4-[3-(dibutylamino)propoxy]benzoyl}-1-benzofuran-5-yl)methanesulfonamide
This compound(2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone
AcetonitrileEthanenitrile
Methanol (B129727)Methyl alcohol
Ammonium dihydrogen orthophosphateAmmonium dihydrogen phosphate
Potassium dihydrogen phosphatePotassium dihydrogen phosphate

Precision and Accuracy Assessments

Reference Standards and Certified Reference Materials for Impurity 1 Quantification

The accuracy and reliability of quantifying this compound hinge on the use of highly characterized reference standards and Certified Reference Materials (CRMs). pharmtech.comalfa-chemistry.com These standards are essential for method validation, calibration, and routine quality control, providing the benchmark against which the impurity is identified and measured in both the active pharmaceutical ingredient (API) and final drug product. discoveracs.orgsynzeal.com

Official pharmacopeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), provide rigorously tested reference standards for dronedarone and its impurities. usp.orgedqm.eu this compound is listed by the European Pharmacopoeia as "Dronedarone impurity A CRS" (CRS stands for Chemical Reference Substance). edqm.eusigmaaldrich.com The USP offers "Dronedarone Related Compound A" as its official reference standard, which corresponds to the same chemical entity. usp.orgfishersci.comsigmaaldrich.com These pharmacopeial standards are supplied with a certificate of analysis detailing their identity and purity, which has been established through comprehensive testing. sigmaaldrich.comlgcstandards.com

The characterization of a reference standard is a critical process to ensure its suitability for quantitative purposes. discoveracs.orglgcstandards.com This involves a suite of analytical techniques to confirm the material's identity, purity, and potency. Structural identity is typically confirmed using methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Purity is often determined using a mass balance approach, which accounts for organic impurities, water content (e.g., by Karl Fischer titration), residual solvents, and non-volatile residues. lgcstandards.com The chromatographic purity is a key parameter, usually assessed by High-Performance Liquid Chromatography (HPLC). scirp.org

Certified Reference Materials (CRMs) offer an even higher level of assurance, with properties certified through a metrologically valid procedure, providing traceability and a statement of uncertainty. alfa-chemistry.com For quantitative analysis, using a well-characterized or certified standard is crucial, as relying on materials intended only for qualitative identification can lead to significant errors in measurement. discoveracs.orglgcstandards.com

Commercial suppliers also provide reference standards for this compound, often traceable to pharmacopeial standards. synzeal.comsynzeal.com These standards are essential for various stages of drug development and manufacturing, including analytical method development and validation. synzeal.comsynzeal.com Proper storage of these standards, typically at controlled refrigerated temperatures (e.g., 2-8°C) and protected from light, is vital to maintain their stability and integrity until the expiration date. sigmaaldrich.com

The following table provides examples of available reference standards for this compound from major pharmacopeias.

Table 1: Examples of Official Reference Standards for this compound

Issuing Body Official Name CAS Number Storage Temperature
European Pharmacopoeia (EP) Dronedarone impurity A CRS 141626-35-9 (free base) 2-8°C
United States Pharmacopeia (USP) Dronedarone Related Compound A 197431-02-0 (HCl salt) Not specified, follow label

Note: The CAS numbers may differ depending on whether the substance is a free base or a salt form. usp.orgsigmaaldrich.com Data is compiled from publicly available information from the respective pharmacopeias and suppliers. usp.orgedqm.eusigmaaldrich.comfishersci.com

Impurity Profiling and Control Strategies for Dronedarone Impurity 1

Comprehensive Impurity Profiling Methodologies

Impurity profiling is the systematic process of identifying and quantifying impurities present in a drug substance. For Dronedarone (B1670951), this involves the use of advanced analytical techniques to separate and characterize a range of potential impurities that may arise from the manufacturing process or degradation. researchgate.net

The synthesis of Dronedarone is a multi-step process, which can lead to the formation of various process-related impurities. These impurities can originate from starting materials, intermediates, reagents, or side reactions. Degradation impurities can also form during manufacturing or storage under conditions of stress such as acid, base, oxidation, heat, or light. scirp.orgderpharmachemica.com

Dronedarone Impurity 1 is a key process-related impurity, identified as 5-amino-3-[4-(3-di-n-butylaminopropoxy)benzoyl]-2-n-butylbenzofuran . acs.org This compound is the immediate precursor to Dronedarone, which is formed in the final sulfonylation step of the synthesis. acs.orgresearchgate.net Its presence in the final API indicates an incomplete reaction.

Several other potential impurities have been identified and characterized through extensive studies. These are often detected using high-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and liquid chromatography-mass spectrometry (LC-MS) methods. acs.orgresearchgate.net The structures of these impurities are typically elucidated using spectroscopic techniques such as mass spectrometry (MS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy. acs.orgconicet.gov.ar

A list of significant Dronedarone impurities is provided in the table below.

Impurity Name/ReferenceChemical NameSource
Impurity 1 (Impurity I) 5-amino-3-[4-(3-di-n-butylaminopropoxy)benzoyl]-2-n-butylbenzofuranProcess (Unreacted Intermediate) acs.orgacs.org
Impurity B (Impurity II) N-(2-butyl-3-(4-(3-(dibutylamino)propoxy)benzoyl)benzofuran-5-yl)-N-(methylsulfonyl)methanesulfonamideProcess (By-product of sulfonylation) acs.orgresearchgate.net
Debutyldronedarone (Impurity 8) N-{2-butyl-3-[4-(3-butylaminopropoxy)benzoyl]benzofuran-5-yl}methanesulfonamideProcess/Metabolite researchgate.netconicet.gov.ar
Impurity IV (Impurity 11) N-{2-propyl-3-[4-(3-dibutylaminopropoxy)benzoyl]benzofuran-5-yl}methanesulfonamideProcess (From starting material impurity) researchgate.netconicet.gov.ar
Impurity V N-(2-butyl-3-(4-(3-(dibutylamino)propoxy)benzoyl)benzofuran-5-yl)formamideProcess acs.orgresearchgate.net
Acid Degradant Unknown structure, forms at RRT 0.93 under acid stressDegradation scirp.org
Peroxide Degradant Unknown structure, forms at RRT 1.39 under peroxide stressDegradation scirp.org

This table is compiled from multiple sources and naming conventions may vary between studies.

Forced degradation studies are crucial for identifying potential degradation products and for establishing the stability-indicating nature of analytical methods. derpharmachemica.comscirp.org In the case of Dronedarone, significant degradation has been observed under acidic and oxidative stress conditions, leading to the formation of specific degradation products that must be monitored. scirp.org

The profile and level of impurities can differ from one manufacturing batch to another. researchgate.net These variations can be influenced by several factors, including the quality of raw materials and solvents, precise control of reaction conditions, and the efficiency of purification steps. conicet.gov.ar Therefore, it is essential to analyze multiple batches to understand the consistency of the manufacturing process and to ensure that all impurities are consistently controlled within acceptable limits. conicet.gov.arfda.gov

Studies involving the LC-MS analysis of several validation batches of Dronedarone have shown the presence of impurities such as Debutyldronedarone and other related substances, albeit at low levels (often below the quantitation limit). conicet.gov.ar The ability to detect and quantify these impurities across different batches is a testament to the sensitivity of modern analytical methods like UPLC. oup.com Consistent batch analysis results that comply with specifications demonstrate the quality and robustness of the manufacturing process. The stringent limits set by the International Council for Harmonisation (ICH) guidelines require that individual impurities be identified, quantified, and controlled to levels typically between 0.05% and 0.1%. conicet.gov.ar

Identification of All Potential Process and Degradation Impurities

Strategies for Mitigation and Control of Impurity 1 During API Synthesis

Effective control of impurities, including Impurity 1, is achieved through a combination of optimizing the chemical synthesis and developing robust purification methods. The goal is to minimize the formation of impurities and to efficiently remove any that are formed.

Since this compound is the direct precursor to the final API, its levels are primarily controlled by optimizing the final sulfonylation reaction. acs.org This reaction involves treating the amino group of Impurity 1 with methanesulfonyl chloride. An incomplete reaction will result in residual Impurity 1 in the crude product.

A significant challenge in this step is the potential for over-sulfonylation, which leads to the formation of the disulfonamide derivative known as Impurity B or Impurity II. acs.orgresearchgate.net The formation of this and other by-products must be carefully managed. Strategies to optimize this conversion include:

Controlling Stoichiometry: Precise control over the amount of methanesulfonyl chloride used.

Selection of Base and Solvent: The choice of base and solvent system can significantly influence the reaction pathway and the formation of by-products. Some processes have been developed that carry out the sulfonylation in the absence of a base to better control the impurity profile. google.com

Temperature and Reaction Time: Maintaining optimal temperature and reaction duration ensures the reaction goes to completion without promoting side reactions or degradation.

Furthermore, controlling impurities from earlier in the synthetic route is crucial. For instance, contaminants in the alkylating agent, such as N-(3-Chloropropyl) butan-1-amine, can lead to the formation of debutylated and other related impurities downstream. researchgate.netresearchgate.netconicet.gov.ar Implementing controls on the purity of key starting materials can prevent the carry-over and formation of these impurities, simplifying the final purification process. conicet.gov.ar

Purification of the crude Dronedarone API is essential to remove residual Impurity 1 and other process-related impurities to meet the high-purity standards required for pharmaceutical use. acs.orggoogle.com

Crystallization is a powerful technique for purifying solid compounds. For Dronedarone hydrochloride, recrystallization from a suitable solvent is the primary method for achieving the final desired purity. irjet.net

The effectiveness of recrystallization depends on several factors:

Solvent Selection: Different solvents and solvent mixtures are used to achieve optimal purification. Solvents such as isopropyl alcohol, acetone, and methyl ethyl ketone have been reported for the recrystallization of Dronedarone hydrochloride. acs.orggoogle.comgoogle.com The solubility of Dronedarone and its impurities differs in various solvents, allowing for their separation upon cooling and crystallization.

Process Conditions: Parameters such as temperature, cooling rate, and agitation are optimized to maximize the yield of the pure API while ensuring impurities remain in the mother liquor.

Preliminary Purification: In some cases, pre-purification steps are employed before the final crystallization. One patented process describes removing high-molecular-weight impurities by dissolving the Dronedarone free base in a solvent like diethyl ether, which precipitates the impurities, allowing them to be filtered off before proceeding to salt formation and crystallization. google.com

Through optimized recrystallization processes, Dronedarone hydrochloride can be consistently produced with high chemical purity (e.g., >99.8%), with levels of Impurity 1 and other known impurities well below the 0.15% threshold mandated by regulatory bodies. acs.orggoogle.com Studies have also shown that recrystallization can improve other pharmaceutical parameters of the drug, such as its solubility and dissolution rate. irjet.netresearchgate.net

The table below summarizes findings from a study on optimizing the final step and purification of Dronedarone, highlighting the impact on purity.

StepProcess DetailPurity by HPLCReference
Synthesis One-pot reduction and mesylationNot specified acs.org
Workup Aqueous hydrochloric acid wash, azeotropic distillationNot specified acs.org
Isolation Filtration of crude Dronedarone HClNot specified acs.org
Recrystallization Recrystallized from isopropyl alcohol99.85% acs.org

Development of Efficient Purification Techniques

Chromatographic Purification at Scale

The purification of Dronedarone to remove impurities, including those related to "this compound," presents challenges at an industrial scale. Column chromatography, a standard laboratory purification technique, is often considered tedious and not economically viable for large-scale production due to high solvent consumption and lower throughput. acs.orggoogle.com

To address these challenges, process development has focused on optimizing purification methods. For instance, the use of methyl ethyl ketone for the purification of Dronedarone hydrochloride has been shown to improve the yield to approximately 80%, compared to about 70% when using acetone. google.com

Alternative strategies aim to minimize the need for extensive chromatographic purification by controlling impurity formation during the synthesis itself. acs.org This involves optimizing reaction conditions and workup procedures to selectively remove impurities. acs.org One approach involves the development of efficient reversed-phase high-performance liquid chromatography (RP-HPLC) methods capable of separating multiple process-related impurities in a single run. scirp.org These methods are crucial for monitoring the effectiveness of purification steps and ensuring the final active pharmaceutical ingredient (API) meets stringent purity requirements. scirp.orgresearchgate.net

For example, a validated stability-indicating RP-HPLC method can effectively separate Dronedarone from at least eleven potential process-related impurities. scirp.org Such methods often utilize C18 columns with gradient elution, allowing for the resolution of impurities with very similar structures to the parent drug. scirp.orgscirp.org The development of such analytical methods is a prerequisite for establishing effective purification strategies at scale, as they provide the necessary tools for process monitoring and quality control. conicet.gov.ar

Control of Starting Material Purity and Intermediate Quality

The control of impurities in the final Dronedarone drug substance is critically dependent on the quality of the starting materials and intermediates used in its synthesis. conicet.gov.arresearchgate.net The synthetic route to Dronedarone involves several key intermediates, and impurities present in these can be carried through the process or lead to the formation of new impurities. acs.org

A crucial starting material for many Dronedarone syntheses is 2-n-butyl-3-(4-hydroxybenzoyl)-5-nitrobenzofuran. google.comresearchgate.net The purity of this key intermediate is paramount, and alternative, more efficient synthetic processes have been developed to ensure its high quality. ias.ac.in

Another critical aspect is the control of impurities in the alkylating agent, N-butyl-N-(3-chloropropyl)butan-1-amine. conicet.gov.ar Common contaminants in this reagent, such as N-(3-chloropropyl)butan-1-amine and 3-chloropropan-1-amine, can react in subsequent steps to form related impurities. conicet.gov.ar While complete removal of these contaminants from the starting material can be costly, identifying and controlling the resulting downstream impurities allows for a more cost-effective manufacturing process while still ensuring the final API meets specifications. conicet.gov.ar

The table below summarizes some of the key starting materials and intermediates and the potential impurities associated with them.

Table 1: Key Starting Materials, Intermediates, and Associated Impurities in Dronedarone Synthesis

Compound Name Role in Synthesis Potential Associated Impurities Control Strategy
2-n-butyl-3-(4-hydroxybenzoyl)-5-nitrobenzofuran Key Starting Material Synthesis-related impurities Development of efficient synthesis and purification processes. ias.ac.in
N-butyl-N-(3-chloropropyl)butan-1-amine Alkylating Agent N-(3-chloropropyl)butan-1-amine, 3-chloropropan-1-amine Control of downstream impurities formed from these contaminants. conicet.gov.ar
5-amino-3-[4-(3-di-n-butylamino-propoxy)benzoyl]-2-n-butyl benzofuran (B130515) Intermediate Various process-related impurities Purification via salt formation or telescoping of reaction steps. acs.org
Dronedarone Free Base Final Intermediate Disulfonamide impurity Control of reaction conditions during mesylation; purification before salt formation. acs.orggoogle.com

Ultimately, a comprehensive understanding of the impurity profile, from starting materials to the final API, is essential. fda.gov This includes the development and validation of analytical methods to detect and quantify all potential impurities. scirp.orgfda.gov

Regulatory Landscape and Quality Standards for Dronedarone Impurities

Adherence to International Conference on Harmonisation (ICH) Guidelines

The International Conference on Harmonisation (ICH) provides globally accepted guidelines for the quality of pharmaceuticals. The control strategy for dronedarone (B1670951) and its impurities, including Dronedarone Impurity 1, is mandated to comply with these standards. veeprho.com Regulatory bodies like the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) expect registration applications for new drug substances and products to adhere to these guidelines. ich.orgeuropa.eueuropa.eufda.gov

The ICH Q3A(R2) guideline provides a framework for the control of impurities in new drug substances, which are active pharmaceutical ingredients (APIs). europa.eu It establishes a process for acquiring and evaluating data that determines the biological safety of individual impurities. ich.org The guideline applies to impurities that are produced during the chemical synthesis of the drug substance. europa.eu

For dronedarone hydrochloride, the drug substance, this means that any impurity arising from the manufacturing process must be reported, identified, and qualified based on the thresholds outlined in the guideline. ich.org The application for registration must include documented evidence that the analytical procedures used are validated and suitable for detecting and quantifying these impurities. ich.org A summary of the actual and potential impurities observed in various batches, including results from stress testing, is required to establish a comprehensive impurity profile. ich.org The selection of impurities that are included in the final drug substance specification is based on those found in batches manufactured by the proposed commercial process. ich.org

Complementing Q3A, the ICH Q3B(R2) guideline focuses on impurities found in new drug products, which are the final dosage forms. europa.euich.org This guideline specifically addresses degradation products that may form from the drug substance or from interactions between the drug substance and excipients during the product's manufacturing or storage. ich.org

For dronedarone tablets, this guideline mandates the reporting, identification, and qualification of any degradation product. ich.org The analytical procedures must be validated to demonstrate specificity for these degradation products, often using samples that have been subjected to stress conditions like heat, humidity, light, and acid/base hydrolysis to force degradation. fda.govich.org The process of qualification involves establishing the biological safety of a degradation product at a specified level. fda.gov Any degradation product present in a new drug product that has been adequately tested in safety or clinical studies is considered qualified. fda.gov

The ICH Q1A(R2) guideline is fundamental to understanding how the quality of a drug substance and drug product changes over time under the influence of environmental factors such as temperature, humidity, and light. ich.org The purpose of stability testing is to establish a re-test period for the drug substance and a shelf life for the drug product. ich.org

Stress testing, an integral part of this guideline, helps to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical methods used. ich.orgnih.gov Dronedarone has been subjected to forced degradation studies under hydrolytic, oxidative, photolytic, and thermal conditions as prescribed by ICH Q1A(R2). nih.govscirp.org These studies are crucial for identifying potential degradation impurities, such as this compound if it arises from degradation, and ensuring that the analytical methods can effectively separate and quantify them from the parent drug. scirp.orgscirp.org Stability studies must be performed on at least three primary batches to establish a stability profile. ich.org

ICH Q3B (R2) Guidelines on Impurities in New Drug Products

Pharmacopoeial Monographs and Requirements for Dronedarone and its Impurities

Pharmacopoeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), provide official public standards for drug substances and products. These monographs define tests, procedures, and acceptance criteria to ensure the identity, strength, quality, and purity of the product. fda.gov

Both the USP and EP have established reference standards for dronedarone and some of its specified impurities. sigmaaldrich.com For instance, the USP provides a reference standard for "Dronedarone Related Compound A". sigmaaldrich.comuspnf.com Similarly, the European Pharmacopoeia offers reference standards for "Dronedarone impurity A" and "Dronedarone impurity B". sigmaaldrich.comsigmaaldrich.com The availability of these official reference standards is essential for the accurate identification and quantification of impurities during quality control testing. The USP monograph for Dronedarone Tablets includes specific tests for organic impurities, ensuring that any related substance is controlled within acceptable limits. uspnf.com This regulatory oversight ensures that all batches of the drug meet consistent quality standards.

Qualification of Impurities and Reporting Thresholds

The ICH guidelines define specific thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose (MDD) of the drug. ich.orgscirp.org Qualification is the process of gathering and evaluating data to establish the biological safety of an impurity at a specified level. ich.org

The recommended dosage of dronedarone is 400 mg twice daily, resulting in an MDD of 800 mg. Based on this dosage, the following ICH thresholds apply:

Threshold TypeICH Limit (for MDD >100 mg to 2 g)Description
Reporting Threshold ≥0.05%The level at which an impurity must be reported in a regulatory submission.
Identification Threshold >0.10% or >1.0 mg/day intake (whichever is lower)The level at which the structure of an impurity must be determined.
Qualification Threshold >0.15% or >1.0 mg/day intake (whichever is lower)The level at which an impurity's biological safety must be established.

This table is based on data from the ICH Q3A(R2) and Q3B(R2) guidelines. ich.orgich.org

Regulatory filings for dronedarone have shown adherence to these limits, with specifications for related substances often set at a limit of not more than 0.10% for unidentified impurities, which aligns with the ICH identification threshold. tga.gov.au

Quality by Design (QbD) Principles in Impurity Control

Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development that begins with predefined objectives. nih.govdergipark.org.tr It emphasizes product and process understanding and process control, rather than relying solely on end-product testing. dergipark.org.trmt.com The goal is to ensure consistent quality throughout the entire product lifecycle. mt.com

In the context of controlling this compound and other related substances, QbD involves a structured process:

QbD ElementDescriptionApplication to Impurity Control
Quality Target Product Profile (QTPP) Defines the overall quality objectives of the drug product based on safety and efficacy. nih.govSets the target for the maximum acceptable level of impurities like this compound in the final product.
Critical Quality Attributes (CQAs) Physical, chemical, biological, or microbiological attributes that should be within an appropriate limit to ensure the desired product quality. nih.govmt.comThe level of this compound is a CQA, as it can impact the purity and safety of the drug product.
Critical Process Parameters (CPPs) Process parameters whose variability has an impact on a CQA and therefore should be monitored or controlled. nih.govmt.comIdentifying and controlling CPPs in the dronedarone synthesis and manufacturing process that could lead to the formation of this compound.
Control Strategy A planned set of controls derived from product and process understanding that assures process performance and product quality. nih.govdergipark.org.trImplementing specific controls on raw materials and process steps to prevent the formation of this compound, along with analytical testing to ensure the CQA is met.

By applying QbD principles, manufacturers can develop a "design space"—the multidimensional combination of input variables and process parameters that have been demonstrated to provide assurance of quality. mt.com This proactive approach helps to minimize the formation of impurities during manufacturing, ensuring that the final dronedarone product consistently meets all regulatory and quality standards. nih.gov

Advanced Spectroscopic and Chromatographic Elucidation of Dronedarone Impurity 1

Nuances of Spectroscopic Data Interpretation for Impurity 1

The definitive structural assignment of Dronedarone (B1670951) Impurity 1 relies on the comprehensive interpretation of data from various spectroscopic techniques. Advanced Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are paramount in this endeavor.

Advanced NMR Techniques (e.g., 2D NMR, NOESY, COSY, HSQC, HMBC) for Complete Structural Assignment

One-dimensional (1D) NMR (¹H and ¹³C) provides the initial framework for the structure of Dronedarone Impurity 1, identified as 5-amino-3-[4-(3-di-n-butylaminopropoxy)benzoyl]-2-n-butylbenzofuran. acs.org However, for an unambiguous assignment of all protons and carbons, especially in a complex molecule with multiple aromatic and aliphatic regions, two-dimensional (2D) NMR techniques are indispensable. researchgate.netslideshare.netsinica.edu.twsdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. sdsu.eduyoutube.com For Impurity 1, COSY spectra would be crucial for establishing the connectivity within the butyl chain, the propoxy chain, and the aromatic protons on the benzofuran (B130515) and benzoyl rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly attached to carbons (¹H-¹³C one-bond correlations). researchgate.netsdsu.edu This technique is essential for assigning the carbon signals based on their attached, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). researchgate.netsdsu.edu This is particularly powerful for connecting different fragments of the molecule. For instance, it can confirm the position of the benzoyl group on the benzofuran ring and the attachment of the propoxy chain to the benzoyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike COSY, which shows through-bond correlations, NOESY reveals through-space proximity of protons. researchgate.netyoutube.com This can be vital in determining the stereochemistry and conformation of the molecule, although for a relatively flexible molecule like Impurity 1, its primary utility might be in confirming assignments in crowded spectral regions.

The combined interpretation of these 2D NMR experiments allows for a complete and confident assignment of every proton and carbon atom in the structure of this compound. researchgate.netslideshare.net

Table 1: Illustrative NMR Data Interpretation for this compound

NMR Technique Information Gained Application to Impurity 1 Structure
¹H NMR Provides information on the chemical environment and number of different types of protons.Reveals signals for aromatic, aliphatic (butyl and propoxy chains), and amine protons.
¹³C NMR Shows the number of chemically distinct carbon atoms.Identifies carbons in the benzofuran, benzoyl, and aliphatic moieties.
COSY Establishes proton-proton (¹H-¹H) spin-spin coupling networks.Confirms the sequence of protons within the n-butyl and di-n-butylaminopropoxy side chains.
HSQC Correlates protons to their directly attached carbons (¹JCH).Assigns specific ¹³C signals to their corresponding ¹H signals.
HMBC Shows long-range (²⁻³JCH) correlations between protons and carbons.Connects the benzofuran core to the benzoyl group and the ether linkage.
NOESY Identifies protons that are close to each other in space.Can help to confirm spatial relationships between different parts of the molecule.

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. americanpharmaceuticalreview.com For this compound, HRMS provides a precise mass measurement of the molecular ion, which allows for the calculation of its elemental formula. acs.orgamericanpharmaceuticalreview.com This is a critical step in confirming the identity of the impurity.

The isotopic pattern observed in the mass spectrum provides further confirmation of the elemental composition. The relative abundances of the isotopes of carbon (¹³C), nitrogen (¹⁵N), and oxygen (¹⁸O) in the molecular ion cluster must match the theoretical pattern calculated for the proposed formula of Impurity 1. Any deviation could indicate the presence of other elements or an incorrect formula.

Table 2: HRMS Data for this compound

Parameter Information
Molecular Formula C₃₁H₄₆N₂O₃
Calculated Monoisotopic Mass 506.35084 u
Observed m/z (e.g., [M+H]⁺) 507.3581
Mass Accuracy (ppm) < 5 ppm

Chromatographic Resolution Challenges for Impurity 1

The separation of structurally similar impurities from the main API is a common challenge in pharmaceutical analysis. The development of robust chromatographic methods is essential for accurate quantification and control of these impurities. scirp.org

Development of Orthogonal Chromatographic Methods

Relying on a single chromatographic method may not be sufficient to ensure the separation of all potential impurities, especially those that co-elute with the main peak or with each other. elementlabsolutions.com Orthogonal chromatographic methods, which utilize different separation mechanisms, provide a more comprehensive impurity profile. nih.govchromatographytoday.com

For Dronedarone and its impurities, a primary reversed-phase high-performance liquid chromatography (RP-HPLC) method is often the starting point. scirp.orgresearchgate.net To achieve orthogonality, a second method employing a different stationary phase (e.g., a phenyl or cyano column instead of a C18), a different organic modifier (e.g., methanol (B129727) instead of acetonitrile), or a different pH can be developed. scirp.orgnih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful orthogonal technique, particularly for more polar impurities. chromatographytoday.com The goal is to create significantly different selectivity between the two methods, increasing the confidence that no impurities are being missed due to co-elution. nih.govresearchgate.net

Peak Purity Analysis and Co-elution Challenges

Even with optimized chromatographic methods, the possibility of co-elution remains. elementlabsolutions.com Peak purity analysis is a crucial tool to assess whether a single chromatographic peak corresponds to a single compound. sepscience.com Photodiode array (PDA) detectors are commonly used for this purpose in HPLC. By comparing the UV-Vis spectra across the entire peak, any spectral inhomogeneities that might indicate the presence of a co-eluting impurity can be detected. sepscience.com

However, PDA-based peak purity has limitations. If the co-eluting impurity has a very similar chromophore to the main component or is present at a very low level, it may not be detected. elementlabsolutions.comsepscience.com In such cases, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) offer a more definitive assessment of peak purity by analyzing the mass-to-charge ratios of the ions across the chromatographic peak. conicet.gov.arresearchgate.net The detection of multiple m/z values within a single peak is a clear indication of co-elution.

Several studies on Dronedarone have highlighted the challenges of co-elution with various impurities, necessitating careful method development and the use of peak purity tools. scirp.orgscirp.org

Computational Chemistry Approaches for Impurity Prediction and Characterization

Computational chemistry is increasingly being used to predict the formation of potential impurities and to aid in their characterization. innovareacademics.indntb.gov.uafu-berlin.de By modeling the reaction pathways and degradation routes of the Dronedarone synthesis, potential by-products and degradants can be predicted. researchgate.net

Furthermore, computational methods can be used to predict spectroscopic properties, such as NMR chemical shifts and mass fragmentation patterns, for a proposed impurity structure. These predicted data can then be compared with the experimental data to support the structural elucidation. While still an emerging field in routine pharmaceutical analysis, these in silico approaches can provide valuable insights and guide the experimental work required for impurity identification. innovareacademics.infu-berlin.de

In Silico Prediction of Impurity 1 Formation Pathways

The formation of this compound can be predicted using computational tools that simulate degradation pathways under various stress conditions. These in silico methods are valuable for anticipating potential impurities before they are detected in laboratory studies.

Forced degradation studies, which expose dronedarone to harsh conditions like acid, base, oxidation, heat, and light, provide the foundational data for building predictive models. nih.govscirp.orgnih.gov Studies have shown that dronedarone is particularly susceptible to degradation under alkaline hydrolytic conditions. nih.gov One of the primary degradation pathways involves the hydrolysis of the methanesulfonamide (B31651) group of the dronedarone molecule. researchgate.net This reaction leads to the formation of 5-amino-3-[4-(3-di-n-butylaminopropoxy)benzoyl]-2-n-butylbenzofuran, which is designated as this compound. researchgate.netacs.org

In silico prediction software, such as Zeneth, utilizes a knowledge base of chemical reactions to forecast potential degradation products. lhasalimited.orgspringernature.com By inputting the structure of dronedarone, these programs can predict the cleavage of the sulfonamide bond under basic conditions, thus identifying Impurity 1 as a likely degradation product. These predictions are corroborated by experimental data from stress testing, which confirms the presence of this impurity. nih.govresearchgate.net

The following table summarizes the predicted and observed formation of this compound under different conditions:

Stress ConditionPredicted Formation of Impurity 1Experimental Observation
Alkaline Hydrolysis Highly ProbableSignificant degradation and formation observed nih.govresearchgate.net
Acid Hydrolysis Less ProbableSignificant degradation, but Impurity 1 is not the primary product scirp.orgnih.gov
Oxidation Not PredictedStable or minor degradation nih.govscirp.org
Thermal Stress Not PredictedStable or minor degradation nih.govresearchgate.net
Photolytic Stress Not PredictedStable under some conditions, degradation under others nih.govscirp.org

Molecular Modeling of Impurity 1 Conformations and Stability

Molecular modeling techniques provide insights into the three-dimensional structure, conformational flexibility, and relative stability of this compound. These computational studies complement experimental data from spectroscopic and chromatographic analyses.

The structure of this compound, 5-amino-3-[4-(3-di-n-butylaminopropoxy)benzoyl]-2-n-butylbenzofuran, has been elucidated using techniques such as Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org Molecular modeling starts with this known two-dimensional structure and calculates its most probable three-dimensional conformations.

Computational models can predict various physicochemical properties of the impurity. In silico toxicity prediction studies have indicated that the physicochemical parameters of this compound fall within acceptable limits, suggesting it does not pose a significant toxicity risk. researchgate.net

Molecular dynamics simulations can be employed to study the behavior of the impurity over time, revealing its stable conformations and the flexibility of its different parts, such as the butyl side chains and the benzofuran core. These simulations can also shed light on the interactions between the impurity and its environment. For instance, understanding the molecular interactions can be crucial in developing amorphous solid dispersions to improve the solubility of dronedarone and manage its impurities. nih.gov

The table below outlines key structural and stability characteristics of this compound derived from molecular modeling and experimental data.

PropertyDescription
Chemical Name 5-amino-3-[4-(3-di-n-butylaminopropoxy)benzoyl]-2-n-butylbenzofuran acs.org
Molecular Formula C30H42N2O3 scirp.org
Molecular Weight 478.67 g/mol scirp.org
Key Structural Features Benzofuran core, amino group at position 5, butyl group at position 2, and a benzoyl moiety with a dibutylaminopropoxy side chain. acs.org
Predicted Stability Thermodynamically stable under normal storage conditions. Susceptible to further degradation under harsh conditions.

Future Research Directions and Unresolved Aspects of Dronedarone Impurity 1

Development of Novel "Green" Synthetic Routes Minimizing Impurity 1 Formation

A primary goal in modern pharmaceutical synthesis is the development of "green" processes that are not only environmentally friendly but also highly efficient, leading to fewer impurities. Research efforts are being directed towards synthetic routes for dronedarone (B1670951) that minimize the formation of Impurity 1.

Future research aims to build on these improvements by incorporating green chemistry principles more explicitly. This includes:

Solvent Substitution: Replacing hazardous solvents with greener alternatives. For instance, research has explored the use of more ecologically acceptable chromatographic methods for dronedarone analysis by minimizing toxic solvents like acetonitrile, a principle that can be extended to the synthesis process. researchgate.net

Catalyst Innovation: Employing highly selective and recyclable catalysts to prevent side reactions that could lead to the formation of Impurity 1. The use of yttrium nitrate (B79036) hexahydrate as a Lewis acid catalyst in related syntheses showcases a move towards more efficient catalytic systems. researchgate.net

A key strategy involves controlling the precursors to Impurity 1 further upstream in the synthesis. conicet.gov.ar By understanding the reaction kinetics and mechanisms, processes can be designed to ensure the complete conversion of the 5-amino intermediate to the final methanesulfonamide (B31651) product, thus preventing its carry-over as an impurity.

Advanced Chemometric Approaches for Impurity Profile Analysis

Chemometrics employs statistical and mathematical methods to extract maximum information from chemical data. It is a powerful tool for developing and optimizing analytical methods for impurity profiling. researchgate.netresearchgate.net

For dronedarone and its impurities, chemometric approaches like Design of Experiments (DoE) and Response Surface Methodology (RSM) have been successfully applied to optimize RP-HPLC methods. ijpsr.com In one study, a central composite quadratic design was used to optimize variables such as flow rate, column temperature, and mobile phase composition. ijpsr.com This approach allowed for the simultaneous optimization of multiple performance characteristics (e.g., retention time, peak asymmetry, theoretical plates) to achieve the best possible separation of dronedarone from its impurities. ijpsr.com

Future research in this area will likely involve:

Multivariate Data Analysis: Applying techniques like Principal Component Analysis (PCA) to analyze complex datasets from multiple batches, helping to identify trends and correlations between process parameters and the impurity profile.

Predictive Modeling: Building predictive models that can forecast the level of Impurity 1 based on specific process conditions, further enhancing process understanding and control.

Integration with PAT: Combining chemometric models with real-time data from PAT sensors to create advanced process control systems that can automatically adjust to maintain product quality.

These advanced approaches allow for a more holistic and efficient method development process, resulting in more robust analytical methods capable of reliably quantifying Impurity 1. researchgate.netijpsr.com

Deeper Mechanistic Understanding of Complex Degradation Pathways Leading to Impurity 1

While Impurity 1 is primarily identified as a process-related impurity arising from an incomplete sulfonylation reaction, it is also crucial to understand its potential formation through degradation pathways. acs.orgconicet.gov.ar Stability-indicating methods are developed by subjecting the drug substance to stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress, as per ICH guidelines. sriramachandra.edu.inresearchgate.net

Studies have shown that dronedarone degrades under various stress conditions, particularly acid and base hydrolysis and thermal degradation. sriramachandra.edu.in Specific degradation products have been observed under acid and peroxide stress. scirp.org

Unresolved aspects and future research directions include:

Forced Degradation Studies: Performing comprehensive forced degradation studies specifically designed to see if Dronedarone Impurity 1 can be formed from the degradation of the dronedarone molecule itself, for example, through the hydrolysis of the sulfonamide bond.

Mechanistic Elucidation: Using advanced techniques like Isotope Labeling Studies combined with LC-MS to precisely map the reaction pathways and kinetics of both formation and degradation. This would clarify whether Impurity 1 is solely a synthetic byproduct or can also be a degradant.

Computational Modeling: Employing quantum mechanics and molecular dynamics simulations to model the transition states and energy barriers for the reactions leading to Impurity 1, providing theoretical insight into its formation mechanisms.

A deeper mechanistic understanding is essential for developing more stable formulations and defining appropriate storage conditions to prevent the level of Impurity 1 from increasing over the product's shelf life.

Exploration of New Analytical Techniques for Trace-Level Impurity 1 Detection

The accurate detection and quantification of impurities at trace levels are paramount. Regulatory guidelines require that impurities be controlled at very low levels, often 0.10% to 0.15%. scirp.orgtga.gov.au A variety of sophisticated analytical techniques have been developed and validated for the analysis of dronedarone and its impurities.

TechniqueKey Features & FindingsReference
RP-HPLC with UV DetectionWidely used for routine quality control. Methods have been validated for linearity, accuracy, and precision with LODs as low as 0.051 ppm for related substances. scirp.orgsriramachandra.edu.inresearchgate.net
UPLCOffers faster analysis times and higher resolution compared to HPLC. A validated UPLC method reported an LOQ of 0.38 µg/mL for dronedarone. asianpubs.orgresearchgate.net
LC-MS/MSProvides high sensitivity and specificity, enabling simultaneous determination of dronedarone and its metabolites/impurities at trace levels in complex matrices like plasma. conicet.gov.arasianpubs.org
UPLC-QTOF-MSUsed for the identification and characterization of unknown or unlisted pharmacopoeial impurities by providing accurate mass measurements. researchgate.net
SpectrophotometrySimple and rapid methods have been developed for the assaying of dronedarone-related impurities with trace-level limits of detection. researchgate.net

Future research will continue to push the boundaries of analytical science to achieve even lower detection limits and higher throughput. This exploration may include:

Advanced Mass Spectrometry: The application of next-generation mass spectrometers with even greater sensitivity and resolution to identify and quantify previously undetectable trace-level impurities.

Capillary Electrophoresis (CE): Investigating CE and its hyphenation with MS (CE-MS) as an orthogonal technique to HPLC, providing a different separation mechanism that can be crucial for resolving co-eluting impurities.

Supercritical Fluid Chromatography (SFC): Exploring SFC as a green alternative to liquid chromatography, which uses supercritical CO2 as the primary mobile phase, reducing organic solvent consumption while offering unique selectivity.

The continuous development of these new and improved analytical techniques is vital for ensuring the highest standards of drug quality and for adapting to evolving regulatory landscapes.

Q & A

Q. What data integrity measures ensure reproducibility in impurity profiling studies?

  • Best Practices : Document raw data (chromatograms, spectra) with timestamps and metadata. Use electronic lab notebooks (ELNs) to track method modifications. Independent peer review of analytical results reduces bias and ensures compliance with ALCOA+ principles .

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